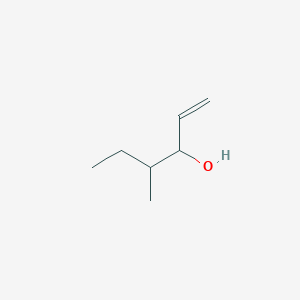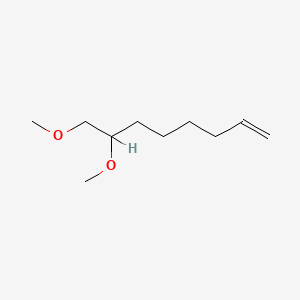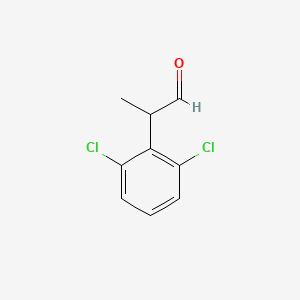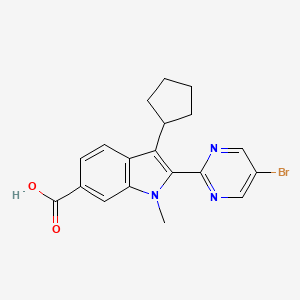
4-methylhex-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylhex-1-en-3-ol is an organic compound belonging to the family of allylic alcohols. It is characterized by the presence of a hydroxyl group attached to an allyl functional group. This compound is known for its ethereal, rum-like odor and is naturally found in various fruits and plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methylhex-1-en-3-ol can be synthesized through the addition reaction of 1-hexene with water. This reaction typically requires the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction conditions involve moderate temperatures and controlled addition of water to ensure the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-methylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
4-methylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylhex-1-en-3-ol involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against herbivores and pathogens. The compound mediates these effects through pathways involving calcium signaling, jasmonic acid, and ethylene .
Comparación Con Compuestos Similares
1-Hexen-3-ol: Shares a similar structure but lacks the methyl group at the 4-position.
3-Hydroxy-1-hexene: Another allylic alcohol with a hydroxyl group at a different position.
4-Methylcyclohexene: A cyclic compound with a similar molecular formula but different structural arrangement .
Uniqueness: 4-methylhex-1-en-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its presence in natural sources and its role in biological signaling further highlight its uniqueness compared to other similar compounds.
Propiedades
Número CAS |
52093-36-4 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
4-methylhex-1-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(3)7(8)5-2/h5-8H,2,4H2,1,3H3 |
Clave InChI |
FLQMUDTVHWBSDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8702775.png)

![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)








